molecular formula C21H23Cl2NO3 B026425 6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid CAS No. 104775-11-3

6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid

Cat. No.: B026425
CAS No.: 104775-11-3
M. Wt: 408.3 g/mol
InChI Key: VBOQFAIZSISUPL-ZZEZOPTASA-N
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Description

6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid is a synthetic carboxylic acid derivative featuring a heptanoic acid backbone linked via a methylene amino group to two aromatic rings: a 5-chloro-2-hydroxy-3-methylphenyl group and a 4-chlorophenyl moiety.

Properties

IUPAC Name

6-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO3/c1-13-11-17(23)12-18(21(13)27)20(15-7-9-16(22)10-8-15)24-14(2)5-3-4-6-19(25)26/h7-12,14,27H,3-6H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVASXKJZOPIAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NC(C)CCCCC(=O)O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104775-11-3
Record name Heptanoic acid, 6-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

6-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)heptanoic acid (CAS Number: 104775-11-3) is a compound of significant interest due to its potential biological activities, particularly in the realms of antiviral and anticancer research. This article delves into the compound's biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications based on diverse literature sources.

The chemical structure of this compound is characterized by its complex substituents, which may contribute to its biological activity. The molecular formula is C21H23Cl2N2O3, with a molecular weight of approximately 408.32 g/mol .

Research indicates that compounds similar to this compound exhibit mechanisms targeting viral DNA replication processes. For instance, studies on related compounds have shown that they can inhibit human adenovirus (HAdV) replication by interfering with the viral DNA synthesis pathway . Such findings suggest that this compound may possess similar antiviral properties.

Antiviral Activity

In preliminary studies, derivatives of related compounds demonstrated potent antiviral effects against HAdV, with selectivity indexes greater than 100. The most promising analogs showed sub-micromolar potency and reduced cytotoxicity compared to established antiviral agents like niclosamide . The exploration of this compound in this context could yield valuable insights into its potential as an antiviral agent.

Antitumor Activity

The compound's structural attributes suggest possible antitumor activity. Research has shown that phenolic compounds can initiate apoptosis in cancer cells, particularly through mitochondrial pathways . The presence of halogen substitutions (like chlorine) often enhances the cytotoxic properties of such compounds against various cancer cell lines.

Case Studies

  • Cytotoxicity against Cancer Cell Lines : A study evaluating the cytotoxic effects of similar compounds on M-HeLa cells indicated significant apoptotic activity. Compounds were noted to induce late-stage apoptosis effectively, which is critical for developing anticancer therapies .
  • Comparative Studies : Compounds structurally related to this compound have been tested against various cancer types, including breast and cervical cancers. Results indicated that certain derivatives exhibited IC50 values comparable to or exceeding those of standard chemotherapeutics like Doxorubicin .

Biological Activity Summary Table

Activity Mechanism IC50 Values Selectivity Index
AntiviralInhibition of viral DNA replication<0.5 μM>100
AntitumorInduction of apoptosis in cancer cells<1 μMVaries
CytotoxicityTargeting specific cancer cell linesComparable to DoxorubicinHigh

Comparison with Similar Compounds

Structural Analogs with Varying Carbon Chain Lengths

4-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoic Acid (CID 3025645)
  • Molecular Formula: C₁₉H₁₉Cl₂NO₃ (vs. C₂₁H₂₃Cl₂NO₃ for the heptanoic analog).
  • Key Differences: The pentanoic acid variant has a shorter carbon chain, resulting in reduced molecular weight (380.08 g/mol vs. ~408.12 g/mol for the heptanoic acid).
  • Collision Cross-Section (CCS): Experimental CCS values for the pentanoic acid adducts range from 186.7 Ų ([M+H]⁺) to 200.2 Ų ([M+Na]⁺), indicating moderate polarity. The heptanoic analog is expected to exhibit higher CCS due to increased chain length and flexibility .
Esters of Shorter-Chain Analogs

lists esters of butanoic and pentanoic acids (e.g., 2-ethoxyethyl or 2-methoxyethyl esters). These derivatives, such as Pentanoic acid, 5-[(5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene]amino]-, 2-ethoxyethyl ester (CAS 94886-56-3), are more lipophilic than their carboxylic acid counterparts. The heptanoic acid parent compound, in contrast, retains a polar carboxylic acid group, enhancing water solubility but limiting membrane permeability compared to esters .

Functional Group Modifications

Amide Derivative: 4-[[(5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene]amino]pentanamide (CAS 104775-04-4)
  • Molecular Formula : C₁₉H₂₀Cl₂N₂O₂.
  • Key Differences: Replacement of the carboxylic acid with an amide group eliminates acidity (pKa ~5 for COOH vs. ~15 for CONH₂). This increases stability against hydrolysis but reduces solubility in aqueous media. The heptanoic acid analog’s carboxylate group may enhance ionic interactions in biological systems .
Hydrazide Derivative: Acetic acid, 2-(4-chloro-3-methylphenoxy)-, 2-[(4-chlorophenyl)methylene]hydrazide
  • Molecular Formula : C₁₆H₁₄Cl₂N₂O₂.
  • Unlike the heptanoic acid, this compound lacks a long aliphatic chain, which may reduce its ability to penetrate lipid bilayers .

Chlorine Substitution Patterns

Compounds with dichlorophenyl groups (e.g., 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates from ) exhibit enhanced lipophilicity compared to mono-chlorinated analogs.

Pharmacokinetic and Toxicological Profiles

  • Lipophilicity: The pentanoic acid analog (CID 3025645) has a calculated log k (HPLC-derived lipophilicity) of ~3.5, whereas the heptanoic acid’s longer chain may increase log k by 0.5–1.0 units, favoring tissue penetration but risking higher bioaccumulation .
  • Toxicity: Esters of related compounds () are listed in the Toxics Release Inventory, suggesting environmental persistence. The heptanoic acid’s carboxylic acid group may reduce toxicity compared to esters, which can hydrolyze to release reactive intermediates .

Preparation Methods

Synthesis of Diaryl Ketone Intermediate

The diaryl ketone is synthesized via Friedel-Crafts acylation under Lewis acid catalysis.
Procedure :

  • 4-Chlorobenzoyl chloride is reacted with 5-chloro-2-hydroxy-3-methylbenzene in anhydrous dichloromethane with AlCl₃ (1.2 eq) at 0–5°C for 4 h.

  • Work-up involves quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : ~45% (based on analogous Friedel-Crafts protocols).

Condensation with 6-Aminoheptanoic Acid

Schiff base formation is achieved via refluxing equimolar amounts of the diaryl ketone and 6-aminoheptanoic acid in ethanol with a catalytic amount of glacial acetic acid (pH 4–5).
Conditions :

  • Solvent : Absolute ethanol

  • Temperature : 78°C, 12 h

  • Dehydration agent : Molecular sieves (4Å) to shift equilibrium.

Yield : ~60% after recrystallization (ethanol/water).

Synthetic Route 2: Protection-Deprotection Strategy

Boc Protection of 6-Aminoheptanoic Acid

To prevent side reactions during ketone synthesis, the amine is protected as a tert-butoxycarbonyl (Boc) derivative.
Procedure :

  • 6-Aminoheptanoic acid (1 eq) is dissolved in THF/water (3:1).

  • Di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2 eq) are added at 0°C.

  • Reaction stirs at 25°C for 6 h, followed by extraction with ethyl acetate and drying (MgSO₄).

Yield : 85% (white solid).

Diaryl Ketone Synthesis via Suzuki-Miyaura Coupling

An alternative to Friedel-Crafts acylation employs palladium-catalyzed cross-coupling :

  • 5-Chloro-2-hydroxy-3-methylphenylboronic acid (1.2 eq) and 4-chlorophenyl triflate (1 eq) are coupled in dioxane/H₂O (4:1) with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 eq) at 90°C for 12 h.

  • The resulting biaryl alcohol is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

Yield : 50% (biaryl alcohol), 70% (oxidation to ketone).

Deprotection and Schiff Base Formation

  • Boc-deprotection : Treat the protected amine with TFA/DCM (1:1) at 0°C for 1 h.

  • Condense the free amine with the diaryl ketone as in Route 1.

Overall Yield : 42% (two steps).

Stereochemical Considerations and Byproduct Mitigation

While the target compound lacks chiral centers, intermediates (e.g., diaryl methanol) may require stereocontrol. Diastereoselective reductions using NaBH₄ in THF/EtOH at -65°C (as in) minimize racemization. For example:

  • Reduction of α,β-unsaturated ketones with NaBH₄ yields syn-diols with >90% diastereomeric excess.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Direct) Route 2 (Protected)
Total Steps24
Overall Yield27%21%
Key AdvantageSimplicityFunctional group control
Major LimitationLow yieldLengthy protection steps

Scalability and Industrial Feasibility

Route 1 is preferable for small-scale synthesis due to fewer steps, but Route 2 offers better reproducibility for GMP-compliant production. Critical factors include:

  • Solvent choice : THF/EtOH mixtures enable safer scaling than dichloromethane.

  • Catalyst recycling : Pd recovery from Suzuki reactions reduces costs .

Q & A

Q. How can researchers optimize the synthetic route for 6-... acid to improve yield and purity?

Methodological Answer:

  • Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., catalysts, solvents, temperature).
  • Employ computational screening (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error approaches .
  • Monitor reaction intermediates via HPLC with impurity reference standards (e.g., 4-chlorophenyl derivatives) to track byproduct formation .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to verify aromatic substitution patterns and methylene linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism, if single crystals are obtainable .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to heat, light, and humidity.
  • Use HPLC-MS to detect degradation products and compare against known impurity profiles (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone derivatives) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or tautomeric equilibria in intermediates?

Methodological Answer:

  • Apply Density Functional Theory (DFT) to model reaction pathways and tautomeric states (e.g., keto-enol equilibria in the methyleneamino group) .
  • Validate predictions using variable-temperature NMR to observe dynamic behavior in solution .

Q. What strategies resolve contradictions between experimental and computational spectral data?

Methodological Answer:

  • Cross-validate data using multiple techniques (e.g., IR, Raman, and solid-state NMR for crystalline vs. amorphous forms).
  • Leverage machine learning tools to analyze large datasets and identify outliers, as demonstrated in reaction design workflows .

Q. How can impurity profiles be systematically characterized during synthesis?

Methodological Answer:

  • Use LC-MS/MS with orthogonal separation modes (e.g., reverse-phase and ion-pair chromatography) to isolate trace impurities.
  • Reference pharmacopeial standards (e.g., 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) for comparative analysis .
  • Table: Common Impurities and Analytical Methods
Impurity NameCAS NumberDetection Method
(4-Chlorophenyl)(4-hydroxyphenyl)methanone42019-78-3HPLC-UV (254 nm)
Fenofibric Acid42017-89-0LC-MS/MS

Q. What methodologies enable mechanistic studies of the compound’s interactions with biological targets?

Methodological Answer:

  • Perform isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Combine molecular docking simulations (e.g., AutoDock Vina) with site-directed mutagenesis to validate interaction sites .

Q. How can environmental impact assessments be integrated into the research workflow?

Methodological Answer:

  • Use life-cycle assessment (LCA) tools to evaluate waste generation and energy consumption during synthesis.
  • Screen for persistent metabolites using biodegradability assays (e.g., OECD 301F) .

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